3,5-Bis(trifluoromethyl)chlorobenzene CAS number and properties
3,5-Bis(trifluoromethyl)chlorobenzene CAS number and properties
The "Stealth" Scaffold: Leveraging Electron-Deficient Aromatics in Medicinal Chemistry & Catalysis [1][2][3]
Executive Summary: The Fluorine Effect
In the high-stakes arena of drug discovery and organometallic catalysis, the 3,5-bis(trifluoromethyl)phenyl motif (often abbreviated as 3,5-BTFM or
While the bromo- analog is frequently cited for small-scale exploration due to facile lithiation, 3,5-Bis(trifluoromethyl)chlorobenzene (CAS 328-72-3) represents the industrially preferred variant.[1][2][3][4] It offers a superior atom economy and cost profile for scale-up, provided the chemist understands the specific activation energy required to cleave the C-Cl bond in an electron-poor arene.[1][3][4]
This guide provides a comprehensive technical breakdown of this compound, moving beyond basic datasheet parameters to actionable synthetic strategies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
CAS Number: 328-72-3
IUPAC Name: 1-Chloro-3,5-bis(trifluoromethyl)benzene
Molecular Formula:
Table 1: Critical Physicochemical Properties
| Property | Value | Technical Implication |
| Molecular Weight | 248.55 g/mol | Moderate mass allows for high functional density in fragment-based design.[1][3][6][4] |
| Boiling Point | 125–127 °C | High enough for reflux in THF/Toluene; low enough for easy distillation.[1][3][6][4] |
| Density | 1.50 g/mL | Significantly denser than water; forms the bottom layer in aqueous workups.[1][3][6][4] |
| LogP | ~4.6 | Highly lipophilic.[1][3][6][4] Requires non-polar solvents (Hexanes/DCM) for extraction.[1][2][6][4] |
| Electronic Character | The ring is deactivated towards Electrophilic Aromatic Substitution ( |
Synthetic Access: The "Expert" Route
While direct chlorination of 1,3-bis(trifluoromethyl)benzene is possible, it often yields inseparable isomers.[1][2][4] For research and pharmaceutical applications requiring >99% purity, the Sandmeyer Reaction starting from the aniline is the gold standard.[1][4]
Protocol: Sandmeyer Synthesis from 3,5-Bis(trifluoromethyl)aniline
Rationale: This route guarantees regiospecificity, avoiding the formation of the 2,4-isomer which is difficult to remove by distillation.[1][2][3]
-
Diazotization:
-
Reagents: 3,5-Bis(trifluoromethyl)aniline (1.0 equiv),
(1.2 equiv),ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (conc.), .[1][2] -
Conditions: Maintain temperature at 0–5 °C. The electron-withdrawing
groups destabilize the diazonium salt, making temperature control critical to prevent phenol formation.[1][3][4] -
Checkpoint: The solution must remain clear/yellow.[1][3][6][4] Turbidity indicates side reactions.[1][3][4]
-
-
Chlorination (Sandmeyer Step):
-
Reagents: Freshly prepared
(1.5 equiv) in conc. . -
Addition: Add the cold diazonium solution slowly to the CuCl solution (inverse addition) to minimize diazo-coupling side products.
-
Workup: Steam distillation is the preferred purification method to isolate the pure chloride from copper salts.[1][3][4]
-
Visualization: The Sandmeyer Logic
Figure 1: Regiospecific synthesis via the Sandmeyer reaction. Strict temperature control prevents hydrolysis to the phenol.[2][6][4]
Reactivity Profile: Activation of the C-Cl Bond
The chlorine atom in 3,5-bis(trifluoromethyl)chlorobenzene is "deactivated" towards oxidative addition by Palladium (0) compared to the bromo-analog, but the electron-poor ring facilitates Lithium-Halogen Exchange and Grignard Formation if specific protocols are followed.[1][2][3][4]
A. Magnesium Activation (Grignard Reagent)
The formation of (3,5-bis(trifluoromethyl)phenyl)magnesium chloride is notoriously difficult to initiate due to the electron-withdrawing nature of the ring, which pulls electron density away from the C-Cl bond, strengthening it.[1][2][3][4]
-
The "Turbo" Fix: Use Isopropylmagnesium chloride - Lithium chloride complex (Turbo Grignard) rather than standard Mg turnings.[1][2][3][4]
B. Lithiation (The "Trap" to Avoid)
Direct lithiation with n-BuLi often leads to benzyne formation via elimination of LiCl, resulting in complex mixtures.[1][3][4]
-
Solution: Perform Lithium-Halogen exchange at -78 °C strictly. Trapping with electrophiles (e.g., Trimethyl borate) must occur immediately.[1][2][6][4]
Visualization: Divergent Reactivity
Figure 2: The reactivity manifold.[1][2][3][6] Note that Nucleophilic Aromatic Substitution (
Applications in Drug Discovery & Catalysis[1][2][4][5]
The "Bioisostere" Effect in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl group is a staple in drug design, most notably in NK1 receptor antagonists (e.g., Aprepitant precursors).[1][2][6]
-
Metabolic Stability: The
groups at the 3 and 5 positions block the primary sites of Cytochrome P450 oxidation.[1][3][4] -
Lipophilicity: It drastically increases LogP, facilitating blood-brain barrier (BBB) penetration.[1][2][3][4]
Non-Coordinating Anions (BArF Chemistry)
This chlorobenzene is a precursor to "BArF" type anions (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1][2][6]
-
Role: These bulky, electron-poor anions are weakly coordinating, stabilizing cationic metal catalysts (e.g., in olefin polymerization) without inhibiting the active site.[1][2][4]
-
Synthesis Note: While the Bromo-analog is the standard precursor for BArF, the Chloro-analog can be used via the Lithium-Halogen exchange route described above to lower raw material costs in industrial production.[1][3][4]
Safety & Handling (MSDS Summary)
-
Inhalation Hazard: The high vapor pressure and halogen content make it a respiratory irritant.[1][3][4] Use only in a fume hood.
-
Skin Absorption: Highly lipophilic; penetrates skin easily.[1][3][4] Double-gloving (Nitrile) is recommended.[1][2][3][4]
-
Incompatibility: Reacts violently with strong reducing agents (Sodium, Potassium) and strong bases (t-BuLi) if temperature is uncontrolled (Benzyne explosion risk).[1][2][6]
References
-
PubChem. 1-Chloro-3,5-bis(trifluoromethyl)benzene (Compound Summary). National Library of Medicine.[1][3][4] [1][2][6]
-
ChemSrc. CAS 328-72-3 Physicochemical Properties.[1][3][4][5][1][2][6]
-
Knochel, P., et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1][3][4] Handbook of Functionalized Organometallics.[1][3][4] (Contextual citation for Turbo Grignard usage on electron-poor arenes).
-
Sigma-Aldrich. 3,5-Bis(trifluoromethyl)chlorobenzene Product Specification. (Search CAS: 328-72-3 for MSDS verification).[1][2][3][6]
Sources
- 1. 1-Bromo-3,5-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Bis(trifluoromethyl)chlorobenzene | C8H3ClF6 | CID 2769405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-3,5-bis(trifluoromethyl)benzene | CAS#:328-72-3 | Chemsrc [chemsrc.com]
- 6. 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
